molecular formula C22H19ClN2O3S B2815719 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-chlorobenzene-1-sulfonamide CAS No. 946322-55-0

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-chlorobenzene-1-sulfonamide

Cat. No.: B2815719
CAS No.: 946322-55-0
M. Wt: 426.92
InChI Key: VKGRTOOTFKCWSB-UHFFFAOYSA-N
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Description

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-chlorobenzene-1-sulfonamide is a chemical compound that has garnered attention in various fields of scientific research. This compound is known for its unique structure, which combines a benzoyl group, a tetrahydroquinoline moiety, and a chlorobenzenesulfonamide group. The combination of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in chemistry, biology, medicine, and industry.

Scientific Research Applications

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-chlorobenzene-1-sulfonamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Preparation Methods

The synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-chlorobenzene-1-sulfonamide typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the tetrahydroquinoline core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroquinoline ring.

    Benzoylation: The tetrahydroquinoline core is then benzoylated using benzoyl chloride in the presence of a base such as pyridine.

    Sulfonamide formation: The final step involves the reaction of the benzoylated tetrahydroquinoline with 2-chlorobenzenesulfonyl chloride in the presence of a base like triethylamine to form the desired compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-chlorobenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzene moiety, using reagents such as sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups present in the compound.

Mechanism of Action

The mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-chlorobenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved can vary depending on the specific biological context and the functional groups present in the compound.

Comparison with Similar Compounds

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-chlorobenzene-1-sulfonamide can be compared with other similar compounds, such as:

    N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-chloro-4-methoxybenzenesulfonamide: This compound has a methoxy group in place of the chlorine atom, which may alter its chemical and biological properties.

    N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)cinnamamide:

    N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,3-dimethylbutanamide: The presence of a dimethylbutanamide group in this compound may result in unique chemical and biological characteristics.

Properties

IUPAC Name

N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-2-chlorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O3S/c23-19-10-4-5-11-21(19)29(27,28)24-18-13-12-16-9-6-14-25(20(16)15-18)22(26)17-7-2-1-3-8-17/h1-5,7-8,10-13,15,24H,6,9,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKGRTOOTFKCWSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3Cl)N(C1)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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